molecular formula C19H14N2O4S B12363780 3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

Cat. No.: B12363780
M. Wt: 366.4 g/mol
InChI Key: XROMSNNVKZCXLL-UHFFFAOYSA-N
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Description

3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is a complex organic compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of 3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid can be compared with other thiophene-based compounds, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[[3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C19H14N2O4S/c22-17(20-15-7-2-5-13(11-15)19(24)25)12-4-1-6-14(10-12)21-18(23)16-8-3-9-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25)

InChI Key

XROMSNNVKZCXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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